

A Technical Guide to the Physical Properties of the Calcium-49 Isotope

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calcium-49**

Cat. No.: **B12654295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the **Calcium-49** (49Ca) isotope. The information is compiled from established nuclear data resources and is presented for ease of reference and comparison.

Core Nuclear Properties

Calcium-49 is a radioactive isotope of calcium with a nucleus containing 20 protons and 29 neutrons.^[1] Discovered in 1950, it is a short-lived isotope with well-characterized decay properties.^[2]

The fundamental nuclear and atomic properties of **Calcium-49** are summarized in the table below.

Property	Value
Symbol	49Ca
Atomic Number (Z)	20
Neutron Number (N)	29
Mass Number (A)	49
Atomic Mass	48.95562288(22) u
Half-life	8.718(6) minutes
Decay Mode	β^- (Beta decay)
Daughter Isotope	49Sc (Scandium-49)
Spin and Parity ($J\pi$)	3/2-
Magnetic Dipole Moment	-1.3799(8) μ N

Detailed Physical Data

For in-depth analysis, the following tables provide more specific quantitative data related to the mass, energy, and radioactive decay of **Calcium-49**.

Mass and Energy Data

Parameter	Value
Isotopic Mass	48.95562288(22) u [2]
Mass Excess	-41.33702 MeV [2]
Binding Energy	421.18462884 MeV (per nucleus) [2]
Binding Energy per Nucleon	8.59560467 MeV [2]
Decay Energy	5.2615(27) MeV [2]

Radioactive Decay Properties

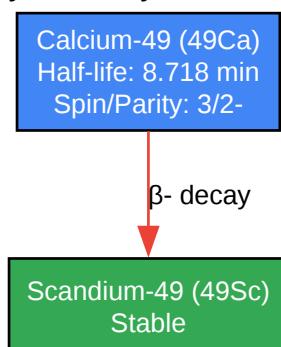
Parameter	Value
Decay Mode	β -[2][3]
Decay Probability	100%[3]
Daughter Nuclide	^{49}Sc [2][3]
Decay Constant (λ)	0.0013251265 s ⁻¹ [2]
Specific Activity (α)	1.6625 x 10 ¹⁹ Bq/g[2]

Production

Calcium-49 can be produced through neutron activation of stable calcium isotopes. The direct parent isotopes from which **Calcium-49** can be formed are Potassium-49 (49K) and Potassium-50 (50K).[2]

Experimental Methodologies: A Note

The determination of the physical properties of isotopes like **Calcium-49** involves sophisticated experimental techniques in nuclear physics. While detailed, step-by-step protocols for each measurement are beyond the scope of a general guide and are typically documented in specialized research publications, a brief overview of the principles is provided below.


- **Half-life Measurement:** The half-life of a radioactive isotope is determined by measuring its activity over a period of time. This is often done using radiation detectors (such as Geiger counters or scintillation detectors) to count the number of decay events in a given time interval. By plotting the activity against time, the decay curve is obtained, from which the half-life can be calculated.
- **Decay Mode and Energy Determination:** The mode of decay and the energy of the emitted particles are measured using various spectroscopic techniques. For beta decay, a magnetic or semiconductor spectrometer can be used to measure the energy spectrum of the emitted electrons (beta particles). Gamma-ray spectroscopy, using detectors like High-Purity Germanium (HPGe) detectors, is used to identify and quantify any gamma rays emitted during the decay process.

- Mass Measurement: The atomic mass of an isotope is measured with high precision using a mass spectrometer. In this instrument, ions of the isotope are deflected by magnetic and electric fields, and their mass-to-charge ratio is determined by the extent of this deflection.
- Spin and Parity Determination: Nuclear spin and parity are determined from the analysis of nuclear decay schemes and nuclear reactions. The angular distribution of emitted radiation and the selection rules for nuclear transitions provide information about the spin and parity of the nuclear states involved.

Visualizing the Decay of Calcium-49

The following diagram illustrates the beta decay of **Calcium-49** to Scandium-49.

Decay Pathway of Calcium-49

[Click to download full resolution via product page](#)

Caption: Beta decay of **Calcium-49** to Scandium-49.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of calcium - Wikipedia [en.wikipedia.org]
- 2. Calcium-49 - isotopic data and properties [chemlin.org]

- 3. Isotope data for calcium-49 in the Periodic Table [periodictable.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of the Calcium-49 Isotope]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12654295#physical-properties-of-calcium-49-isotope\]](https://www.benchchem.com/product/b12654295#physical-properties-of-calcium-49-isotope)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com